

An In-depth Technical Guide to the Physicochemical Properties of alpha-Fenchol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum).[1] Its unique camphor-like, woody, and slightly floral aroma has led to its use in the fragrance and flavor industries.[2][3] Structurally, it is characterized by a 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol framework.[1][4] As a chiral molecule, **alpha-Fenchol** exists as different stereoisomers, primarily (+)- α -Fenchol and (-)- α -Fenchol, which can exhibit distinct biological activities and physical properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of **alpha-Fenchol**, along with experimental protocols for its characterization, to support research and development activities.

Physicochemical Properties

The physical and chemical properties of **alpha-Fenchol** can vary slightly depending on its stereoisomeric form. The data presented below is a compilation from various sources for its different isomers.

Data Summary

The quantitative physicochemical data for **alpha-Fenchol** are summarized in the table below for easy comparison.



Property	(+)-alpha-Fenchol	(-)-alpha-Fenchol	(±)-alpha-Fenchol <i>l</i> Unspecified
Molecular Formula	C10H18O[2]	C10H18O[5][6]	C10H18O[1][7]
Molecular Weight	154.25 g/mol [2]	154.25 g/mol [5][6]	154.25 g/mol [1][4]
CAS Number	1632-73-1[2], 2217- 02-9[3]	512-13-0[5][6]	14575-74-7[1][8]
Appearance	Colorless to pale yellow liquid or crystalline solid[2]	White powder (est.)[5]	Colorless liquid or white to pale yellow crystals[1][4][9]
Odor	Fresh, woody, camphoraceous, slightly floral[2]	Earthy, woody, clean, cooling, camphoraceous, piney[5]	Pleasant, camphor- like odor[1]
Boiling Point (°C)	201–203[2]	202–203[5]	201-202[3][10][11]
Melting Point (°C)	43-46[3]	37-39[5]	35-40[4]
Density (g/cm³)	~0.94[2]	0.943 @ 25°C[5]	0.8704 (rough estimate)
Refractive Index	1.479–1.485 @ 20°C[2]	1.465 @ 20°C[5]	1.4723 (estimate)
Optical Rotation	+16° to +20° @ 20°C[2]	Not specified	Not applicable
Flash Point (°C)	85 (Closed Cup)[2]	75 (TCC)[5]	73.9 (165 °F)[3][11]
Vapor Pressure	Not specified	0.069 mmHg @ 25°C (est.)[5]	0.069 mmHg @ 25°C
Solubility	Insoluble in water; soluble in alcohols, essential oils, and organic solvents.[2][3]	Soluble in alcohol; water solubility 461.4 mg/L @ 25°C (est.).[5]	Limited solubility in water; soluble in organic solvents.[1][4]
LogP (o/w)	2.93 at 20°C[3]	2.550 (est.)[5]	2.5[6][12]



Chemical Properties and Reactivity

alpha-Fenchol is a secondary bicyclic alcohol, and its chemical behavior is characteristic of this functional group.[1]

- Oxidation: As a secondary alcohol, alpha-Fenchol can be oxidized to its corresponding ketone, Fenchone. This is a common reaction used in synthetic chemistry.
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which are often valued for their aromatic properties.[1]
- Antimicrobial Activity: alpha-Fenchol has demonstrated antimicrobial properties, functioning
 through the disruption of microbial cell membranes, which leads to cell lysis.[1] It has shown
 efficacy against a range of bacteria and fungi.[1]

A simplified diagram of **alpha-Fenchol**'s basic reactivity is presented below.

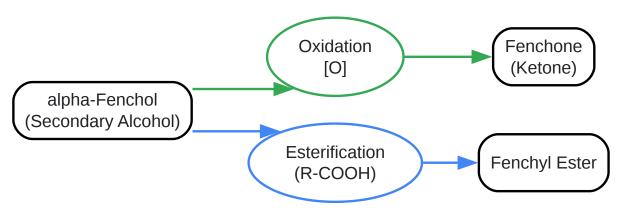


Figure 1: Basic Chemical Reactivity of alpha-Fenchol

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Figure 1: Basic Chemical Reactivity of alpha-Fenchol

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of alpha-Fenchol.



- Infrared (IR) Spectroscopy: The IR spectrum of alpha-Fenchol is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[13] A strong C-O stretching absorption is also expected around 1000-1100 cm⁻¹.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum will show a characteristic signal for the hydroxyl proton (-OH), which is typically a broad singlet. Its chemical shift can vary depending on the solvent and concentration. The signals for the protons on the bicyclic ring system will appear in the aliphatic region, often with complex splitting patterns due to the rigid structure.
 - ¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will have a chemical shift in the range typical for secondary alcohols.
- Mass Spectrometry (MS): In mass spectrometry, alcohols often undergo fragmentation through alpha-cleavage and dehydration.[13] The electron ionization (EI) mass spectrum of Fenchol shows a characteristic fragmentation pattern that can be used for its identification.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating alpha-Fenchol from other components in essential oils and identifying it based on its retention time and mass spectrum.[4][14]

Experimental Protocols

Detailed methodologies are crucial for the reliable characterization of **alpha-Fenchol**. Below are generalized protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify alpha-Fenchol in a sample, typically an essential oil.

Methodology:

• Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1%).



- Injection: Inject a small volume (e.g., $1 \mu L$) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization.
- · Chromatographic Separation:
 - Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
 - Oven Temperature Program: Start with an initial oven temperature (e.g., 60°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 240°C) and hold for a period. This temperature gradient separates compounds based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry Detection:
 - Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV) to generate charged fragments (Electron Ionization - EI).
 - Mass Analysis: The fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - Detection: A detector records the abundance of each fragment.
- Data Analysis: Identify the peak corresponding to alpha-Fenchol by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST, Wiley).[7]

General Workflow for Characterization

The logical workflow for the comprehensive characterization of an **alpha-Fenchol** sample is depicted below.



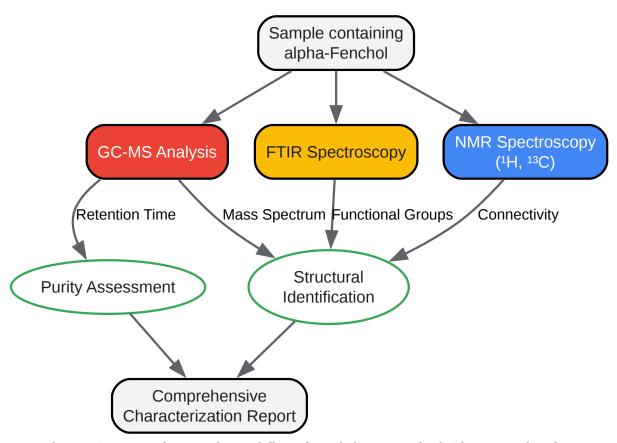


Figure 2: Experimental Workflow for alpha-Fenchol Characterization

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Figure 2: Experimental Workflow for **alpha-Fenchol** Characterization

Conclusion

alpha-Fenchol is a versatile monoterpenoid with well-defined physicochemical properties that underpin its applications in various industries. Its characterization relies on standard analytical techniques, including GC-MS, IR, and NMR spectroscopy. The data and protocols presented in this guide offer a comprehensive technical resource for professionals engaged in the research, development, and quality control of products containing **alpha-Fenchol**. The distinct properties of its stereoisomers warrant careful consideration in any application, particularly in drug development where chirality can significantly influence biological activity.



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